2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide
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Overview
Description
2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines brominated phenol and nitroindole moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide typically involves multiple steps:
Phenol Ether Formation: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Indole Derivative Formation: Separately, 2-hydroxy-5-nitroindole is synthesized through nitration of indole followed by hydroxylation.
Coupling Reaction: The final step involves coupling the phenoxyacetic acid derivative with the indole derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and indole moieties.
Reduction: Reduction reactions can target the nitro group on the indole ring, converting it to an amino group.
Substitution: The bromine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor for more complex compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The brominated phenol and nitroindole moieties could play a role in binding to molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-isopropyl-3-methylphenol
- 2-hydroxy-5-nitroindole
Uniqueness
Compared to similar compounds, 2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide stands out due to its combined structural features, which may confer unique chemical and biological properties. The presence of both brominated phenol and nitroindole moieties in a single molecule is relatively rare, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2N4O5/c1-9(2)16-13(21)6-10(3)17(22)19(16)31-8-15(27)24-25-18-12-7-11(26(29)30)4-5-14(12)23-20(18)28/h4-7,9,23,28H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVRBGRUIXERLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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